6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are characterized by their unique bicyclic structure, which consists of a chromene moiety fused with a carbonyl group. This specific compound features a chloro substituent at the 6-position, a methoxy group linked to a 2-chlorophenyl at the 7-position, and a phenyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 348.19 g/mol. The compound's structure contributes to its potential biological activities and applications in medicinal chemistry.
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
Research indicates that 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one exhibits various biological activities:
These biological properties make 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one an interesting subject for further pharmacological studies.
The synthesis of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves several steps:
This multi-step synthetic route allows for the efficient production of the desired chromenone derivative.
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several notable applications:
These applications underscore the compound's importance in both research and industrial contexts.
Interaction studies of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one focus on its molecular targets and mechanisms of action:
Understanding these interactions is vital for elucidating the compound's pharmacological effects and potential therapeutic uses.
Several compounds share structural similarities with 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one. These include:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 6-Chloro-flavone | Moderate | Antimicrobial |
| 7-Hydroxychromenone | High | Antioxidant |
| 8-Chloroquinoline | Low | Anticancer |
The uniqueness of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one lies in its specific combination of functional groups, which contributes to its distinct biological properties and potential applications in medicinal chemistry.